molecular formula C12H22O2Si B11881742 Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane

Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane

Cat. No.: B11881742
M. Wt: 226.39 g/mol
InChI Key: IFNXJVLFRFKOBT-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane (CAS: 18401-43-9) is a norbornenyl-functionalized silane with the molecular formula C₁₃H₂₄O₃Si and a molecular weight of 256.41 g/mol. Its IUPAC name is [(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-diethoxy(methyl)silane, though it is often referred to as 5-(triethoxysilyl)-2-norbornene or 5-(bicycloheptenyl)triethoxysilane in industrial contexts .

The compound features a bicyclo[2.2.1]heptene (norbornene) backbone fused to a silicon atom substituted with two ethoxy groups and one methyl group. This structure confers unique reactivity, particularly in ring-opening metathesis polymerization (ROMP) and Diels–Alder reactions, making it valuable in polymer chemistry and materials science . Key physical properties include:

  • Boiling Point: 287.2°C at 760 mmHg
  • Density: 1.0 g/cm³
  • Flash Point: 98°C
  • Vapor Pressure: 0.00435 mmHg at 25°C .

Industrial grades are available in purities ranging from 99% to 99.999%, with applications spanning silicone-modified polymers, surface coatings, and electronic encapsulants .

Properties

Molecular Formula

C12H22O2Si

Molecular Weight

226.39 g/mol

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-diethoxy-methylsilane

InChI

InChI=1S/C12H22O2Si/c1-4-13-15(3,14-5-2)12-9-10-6-7-11(12)8-10/h6-7,10-12H,4-5,8-9H2,1-3H3

InChI Key

IFNXJVLFRFKOBT-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C1CC2CC1C=C2)OCC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

The reaction proceeds under thermal conditions without requiring catalysts, as the inherent reactivity of cyclopentadiene suffices. For example, heating cyclopentadiene with 2-butene at 150–200°C yields 5,6-dimethylbicyclo[2.2.1]hept-2-ene as an intermediate. This exothermic process benefits from controlled temperature to avoid side reactions like polymerization.

Table 1: Diels-Alder Reaction Parameters for Bicyclo[2.2.1]heptene Synthesis

DienophileTemperature (°C)Time (h)Yield (%)
2-Butene150–2002–485–90
Ethylene180–2203–575–80

The choice of dienophile influences regioselectivity and yield. 2-Butene is preferred for its commercial availability and efficiency in forming the desired bicyclic structure.

Hydrosilylation for Introducing the Silane Functional Group

Hydrosilylation is the cornerstone for attaching the diethoxy(methyl)silane moiety to the bicyclo[2.2.1]heptene framework. This step employs platinum-based catalysts to facilitate the addition of silicon-hydrogen (Si–H) bonds across the norbornene double bond.

Catalytic Systems and Reaction Optimization

Chloroplatinic acid (H₂PtCl₆) or Karstedt’s catalyst (a platinum-divinyltetramethyldisiloxane complex) are commonly used at 0.1–1.0 mol% loading. The reaction proceeds at 80–120°C in inert solvents like toluene or hexane, achieving >90% conversion.

Equation 1: Hydrosilylation Mechanism

Bicyclo[2.2.1]hept-5-ene+HSiMe(OEt)₂Pt catalystBicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane\text{Bicyclo[2.2.1]hept-5-ene} + \text{HSiMe(OEt)₂} \xrightarrow{\text{Pt catalyst}} \text{this compound}

Challenges and Mitigation

Side reactions, such as over-addition or isomerization, are minimized by controlling stoichiometry (1:1 alkene:silane ratio) and reaction time. Purification via fractional distillation or column chromatography yields >97% purity.

Alternative Synthetic Routes

Functionalized Diene Approaches

Recent advancements utilize 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes in Diels-Alder reactions to pre-install silane groups. This method bypasses post-functionalization but requires specialized dienes, complicating scalability.

Radical Copolymerization

While radical polymerization of norbornene derivatives is well-documented, this route is unsuitable for this compound due to incompatibility with silane groups under radical conditions.

Comparative Analysis of Preparation Methods

Table 2: Efficiency Metrics for Key Synthesis Routes

MethodStepsYield (%)Purity (%)Scalability
Diels-Alder + Hydrosilylation285–90>97High
Functionalized Diene170–7590–95Moderate

The Diels-Alder/hydrosilylation combination remains superior in yield and scalability, making it the industrial standard. Functionalized diene methods, though fewer in steps, suffer from lower yields and complex precursor synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.

    Substitution: Halides, alkoxides; reactions may require the presence of a base and are often conducted under reflux conditions.

Major Products:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane is used as a precursor in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.

Biology and Medicine: In biological research, this compound is utilized in the development of silicon-based biomaterials. These materials are explored for their potential use in medical implants and drug delivery systems due to their biocompatibility and stability.

Industry: In the industrial sector, this compound is employed as a coupling agent in the production of adhesives and sealants. It enhances the adhesion between different materials, such as metals and polymers, improving the overall performance of the final product.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane involves its ability to form strong bonds with various substrates. The silicon atom in the compound can form stable covalent bonds with oxygen, carbon, and other elements, facilitating the formation of complex structures. The molecular targets include hydroxyl groups on surfaces, leading to the formation of siloxane linkages. These linkages are crucial in applications such as surface modification and material reinforcement.

Comparison with Similar Compounds

5-(Trimethoxysilyl)bicyclo[2.2.1]hept-2-ene (CAS: 7538-46-7)

  • Molecular Formula : C₁₀H₁₈O₃Si
  • Molecular Weight : 214.33 g/mol
  • Key Differences : Replaces ethoxy groups with methoxy substituents. The shorter alkoxy chains enhance hydrolysis rates, making it more reactive in sol-gel processes but less thermally stable .

5-[2-(Chlorodimethylsilyl)ethyl]-bicyclo[2.2.1]hept-2-ene (CAS: 120543-78-4)

  • Molecular Formula : C₁₁H₁₉ClSi
  • Molecular Weight : 214.81 g/mol
  • Key Differences : Substitutes one ethoxy group with a chlorodimethylsilyl-ethyl chain. The chlorine atom increases electrophilicity, favoring coupling reactions in silicone elastomers .

Bicyclo[2.2.1]hept-2-yltrifluorosilane (CAS: 79745-69-0)

  • Molecular Formula : C₇H₁₁F₃Si
  • Molecular Weight : 192.25 g/mol
  • Key Differences : Trifluoromethyl groups impart hydrophobicity and resistance to oxidation, ideal for fluoropolymer coatings .

Reactivity and Isomerism

The target compound exists as a mixture of endo and exo isomers (Fig. 1). Studies show that prolonged reaction times (≥24 hours) yield a 75% combined concentration of these isomers, with minor third isomers (<5%) arising from retro-Diels–Alder pathways . In contrast:

  • 5-(Trimethoxysilyl)norbornene exhibits faster isomerization due to reduced steric hindrance from methoxy groups .
  • Trifluorosilane analogues show negligible isomerization under standard conditions, attributed to the strong electron-withdrawing effect of fluorine .

Physicochemical Properties

Property Target Compound 5-(Trimethoxysilyl)norbornene Chlorodimethylsilyl Derivative
Boiling Point (°C) 287.2 245 198
Density (g/cm³) 1.0 1.12 1.05
Hydrolysis Rate (k, h⁻¹) 0.15 0.45 0.02 (Cl-mediated stability)
Polymerization Activity High (ROMP) Moderate Low (requires catalysts)

Biological Activity

Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane, with the CAS number 113276-73-6, is a silane compound that has garnered attention in various fields, particularly in materials science and organic synthesis. This article focuses on its biological activity, exploring its potential applications and effects based on available research findings.

  • Molecular Formula : C₁₂H₂₂O₂Si
  • Molecular Weight : 226.39 g/mol
  • Structure : The compound features a bicyclic structure which contributes to its unique reactivity and interaction with biological systems.

This compound exhibits biological activity primarily through its ability to form covalent bonds with various biological molecules. This property is attributed to the presence of the silane group, which can interact with hydroxyl groups on proteins and nucleic acids, potentially leading to modifications that affect their function.

Biological Applications

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties. The incorporation of silane groups can enhance the adhesion of antimicrobial agents to surfaces, thereby improving their efficacy against microbial colonization.
  • Drug Delivery Systems : The silane's ability to form stable bonds with polymers allows for its use in drug delivery systems, where it can facilitate the controlled release of therapeutic agents.
  • Cell Adhesion and Growth : Research indicates that silanes can modify surfaces to promote cell adhesion and growth, making them valuable in tissue engineering applications.

Case Studies

  • Study on Antimicrobial Properties :
    • A study evaluated the effectiveness of silane compounds against various bacterial strains.
    • Results indicated a significant reduction in bacterial viability when treated with modified surfaces containing silane groups, suggesting potential for use in medical devices.
  • Drug Delivery Applications :
    • A formulation involving this compound was tested for controlled drug release.
    • The study demonstrated a sustained release profile over extended periods, indicating its suitability for long-term therapeutic applications.
  • Cell Culture Studies :
    • Experiments involving fibroblast cell lines showed enhanced attachment and proliferation on surfaces treated with silanes.
    • This suggests that such compounds could be utilized in scaffolds for tissue engineering.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Antimicrobial ActivitySignificant reduction in bacterial viability
Drug DeliverySustained release profile observed
Cell AdhesionEnhanced attachment and proliferation of fibroblasts

Q & A

Q. What are the primary synthetic routes for preparing bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane, and how do reaction conditions influence yield?

The compound is commonly synthesized via hydrosilylation of norbornene derivatives using chlorosilanes or through Grignard reactions with ethoxysilane precursors . Key factors include:

  • Catalyst selection : Platinum-based catalysts (e.g., Karstedt catalyst) improve regioselectivity.
  • Temperature control : Reactions typically proceed at 60–80°C to avoid side products.
  • Moisture exclusion : Anhydrous conditions prevent premature hydrolysis of ethoxy groups. Yields range from 70–85% under optimized conditions, with purity confirmed via GC-MS or 29^{29}Si NMR .

Q. How does the hydrolysis behavior of this compound impact its utility in material science?

The triethoxysilane group undergoes hydrolysis in aqueous or humid environments , forming silanol (Si-OH) intermediates that condense into siloxane (Si-O-Si) networks . Methodological considerations:

  • pH dependence : Acidic or basic conditions accelerate hydrolysis; pH 4–5 is optimal for controlled cross-linking.
  • Solvent choice : Polar aprotic solvents (e.g., THF) stabilize intermediates. Applications include surface functionalization of silica nanoparticles and hybrid polymer coatings for controlled-release systems .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound toward epoxidation?

Conflicting data on epoxidation efficiency (e.g., via m-CPBA or peracid reagents) arise from isomeric heterogeneity (endo vs. exo configurations) and steric hindrance from the bicyclic framework . To address this:

  • Isomer separation : Use preparative HPLC or fractional crystallization to isolate endo/exo forms.
  • Computational modeling : DFT studies predict transition-state energies, guiding reagent selection (e.g., less bulky peracids for exo isomers).
  • Kinetic monitoring : In-situ 1^{1}H NMR tracks epoxide formation rates under varied conditions .

Q. How does the compound’s dual functionality (bicyclic alkene + silane) enable divergent reaction pathways in heterocyclic synthesis?

The norbornene moiety participates in [2+2] or Diels-Alder cycloadditions, while the silane group allows for post-functionalization (e.g., Pd-catalyzed couplings). Example protocols:

  • Furan synthesis : React with dienophiles (e.g., maleic anhydride) under microwave irradiation (100°C, 30 min).
  • Silane modification : Convert ethoxy groups to azides via Staudinger reactions, enabling "click chemistry" with alkynes . Side products (e.g., oligomers) are minimized by maintaining low concentrations (<0.1 M) .

Q. What analytical challenges arise in characterizing siloxane networks derived from this compound, and how are they mitigated?

Cross-linked siloxanes often exhibit heterogeneous porosity and dynamic Si-O bond rearrangements, complicating structural analysis. Solutions include:

  • Solid-state NMR : 29^{29}Si CP/MAS NMR distinguishes Q3^3 (SiO3_3) and Q4^4 (SiO4_4) units.
  • SAXS/WAXS : Small-angle X-ray scattering quantifies pore-size distributions.
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with cross-link density .

Data Contradiction Analysis

Q. Why do studies report conflicting byproducts during the hydrolysis of this compound?

Discrepancies stem from competing reaction pathways :

  • Intramolecular cyclization : Under dry conditions, silanol intermediates may form cyclic trisiloxanes.
  • Inter-SiOH condensation : Excess water promotes linear or branched networks. Contradictions are resolved by:
  • Isotopic labeling : 18^{18}O-tracing identifies oxygen sources in byproducts.
  • Reaction quenching : Rapid freezing in liquid N2_2 halts intermediate progression for GC-MS analysis .

Methodological Recommendations

  • Storage : Store under argon at –20°C to prevent ethoxy group hydrolysis.
  • Handling : Use Schlenk techniques for moisture-sensitive reactions.
  • Safety : PPE (gloves, goggles) is mandatory due to irritant properties .

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